Scopine hydrochloride

概要

説明

準備方法

スコピン (塩酸塩) は、いくつかの合成経路で調製できます。 一般的な方法の1つは、スコポラミンを加水分解することです . 別の方法は、N-メトキシカルボニルピロールと1,1,3,3-テトラブロモアセトンから出発する3段階の合成です。 試薬は[4+3]環状付加で結合され、続いてジイソブチルアルミニウムヒドリドによるジアステレオ選択的還元、最後にトリフルオロ過酢酸によるプリレジャエフエポキシ化が行われます . 工業的な製造方法では、しばしば水素化ホウ素ナトリウムを用いたスコポラミンのエステル還元が行われ、続いて塩酸を加えてスコピン塩酸塩が得られます .

化学反応の分析

スコピン (塩酸塩) は、次のようなさまざまな化学反応を起こします。

酸化: スコピンは酸化されてスコピンN-オキシドを形成することができます。

還元: 水素化ホウ素ナトリウムを用いたスコポラミンのスコピンへの還元。

置換: スコピンは、スコピンエステルの生成など、置換反応を起こすことができます。これらの反応で一般的に用いられる試薬には、還元のための水素化ホウ素ナトリウムとエポキシ化のためのトリフルオロ過酢酸などがあります.

科学的研究の応用

Scopine hydrochloride is a chemical compound with several applications, particularly in scientific research. It is a salt form of scopine, also known as 6,7-Epoxytropine hydrochloride, and is a metabolite of anisodine .

Scientific Research Applications

- Precursor for Pharmaceutical Synthesis this compound can be used as a precursor for synthesizing scopine base or scopine hydrobromide, which are key intermediates in the production of tiotropium bromide . Tiotropium bromide is an anticholinergic agent used to treat respiratory conditions .

- Muscarinic Acetylcholine Receptor Research Scopine is an active metabolite of scopolamine, a muscarinic acetylcholine receptor (mAChR) antagonist . It binds to muscarinic acetylcholine receptors and is selective for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors .

- Motion Sickness Studies Scopolamine, from which this compound is derived, has been studied for its effectiveness in preventing motion sickness . Studies have shown scopolamine to be more effective than a placebo in preventing symptoms of motion sickness .

- Treatment of Acute Conditions As a metabolite of anisodine, this compound is related to a compound used in the treatment of acute conditions, acting as an α1-adrenergic receptor agonist .

Synthesis of Tiotropium Bromide

This compound is valuable in the synthesis of tiotropium bromide, a bronchodilator used in managing chronic obstructive pulmonary disease (COPD) . The production of tiotropium bromide involves several steps, with scopine or its salts being crucial intermediates . High-purity scopine salts are essential for achieving high yields and purity in the final tiotropium bromide product .

Pharmaceutical Research

This compound's role as a precursor and metabolite makes it useful in pharmaceutical research :

- Developing Novel Drugs: Scopine derivatives can be explored for novel therapeutic applications .

- Understanding Drug Metabolism: Studying scopine as a metabolite of scopolamine helps in understanding the metabolic pathways and effects of scopolamine .

- Improving Drug Delivery: Scopine can be conjugated to other compounds to improve their ability to cross the blood-brain barrier .

作用機序

スコピン (塩酸塩) は、IC50値3 µMでムスカリン性アセチルコリン受容体 (mAChRs) に結合することで作用を発揮します . ニコチン性アセチルコリン受容体 (IC50 = >500 µM) に比べて、ムスカリン性アセチルコリン受容体に対して選択性を示します . この結合はアセチルコリンの作用を阻害し、唾液分泌の減少や胃腸運動の抑制などの抗コリン作用をもたらします .

類似化合物の比較

スコピン (塩酸塩) は、スコポラミン、ヒヨスチアミン、コカインなどの他のトロパンアルカロイドと類似しています . ムスカリン性アセチルコリン受容体に対する特異的な結合親和性と選択的な抗コリン作用が特徴です . その他の類似化合物には、以下のようなものがあります。

スコポラミン: 乗り物酔いや手術後の吐き気治療に用いられていることが知られています.

ヒヨスチアミン: その抗けいれん作用で用いられています.

コカイン: 局所麻酔効果を持つ覚醒剤です.

スコピン (塩酸塩) は、科学研究における特異的な応用と、他の重要な化合物の合成における中間体としての役割により、際立っています .

類似化合物との比較

Scopine (hydrochloride) is similar to other tropane alkaloids such as scopolamine, hyoscyamine, and cocaine . it is unique in its specific binding affinity for muscarinic acetylcholine receptors and its selective anticholinergic effects . Other similar compounds include:

Scopolamine: Known for its use in treating motion sickness and postoperative nausea.

Scopine (hydrochloride) stands out due to its specific applications in scientific research and its role as an intermediate in the synthesis of other important compounds .

生物活性

Scopine hydrochloride, a derivative of scopolamine, is a compound of interest due to its biological activity, particularly its interaction with muscarinic acetylcholine receptors. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₁₃NO₂ - HCl

- Molecular Weight : 191.7 g/mol

- CAS Registry Number : 85700-55-6

- Solubility : Soluble in organic solvents such as ethanol and DMSO; aqueous solubility in PBS (pH 7.2) is approximately 10 mg/ml .

Biological Activity

This compound exhibits significant biological activity primarily through its action on muscarinic acetylcholine receptors (mAChRs).

Binding Affinity

- IC50 Value : Scopine has an IC50 value of approximately 3 µM for mAChRs, indicating a moderate affinity for these receptors. In contrast, it shows significantly lower affinity for nicotinic acetylcholine receptors (IC50 > 500 µM), demonstrating selectivity towards mAChRs .

Scopine acts as an antagonist at mAChRs, inhibiting the action of acetylcholine. This antagonistic effect is crucial in various pharmacological applications, including the management of conditions like hyperphagia induced by antipsychotic medications. In studies using Caenorhabditis elegans, scopine was shown to reduce hyperphagia without affecting basal feeding levels .

Case Studies and Experimental Results

- Hyperphagia Study :

- Blood-Brain Barrier Permeability :

Comparative Analysis Table

| Property | This compound | Scopolamine |

|---|---|---|

| Chemical Structure | C₈H₁₃NO₂ - HCl | C₁₈H₂₃NO₄S |

| IC50 for mAChRs | 3 µM | 0.5 µM |

| Selectivity | High for mAChRs | Moderate |

| Solubility in PBS | 10 mg/ml | 1 mg/ml |

| Effect on Hyperphagia | Reduces | Not significantly tested |

Safety and Handling

This compound should be handled with care as it is considered hazardous. Users must review the complete Safety Data Sheet before use and follow appropriate safety protocols to avoid ingestion or contact with skin and eyes .

特性

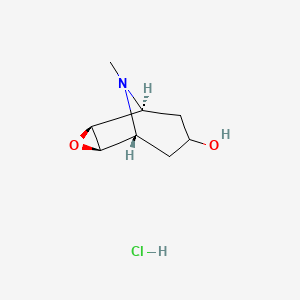

IUPAC Name |

(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBRAOXIMQHVCR-QYRWGYAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85700-55-6 | |

| Record name | (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。